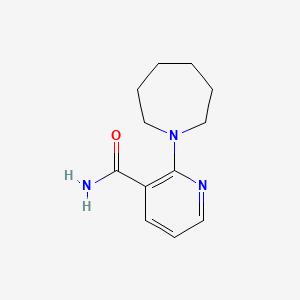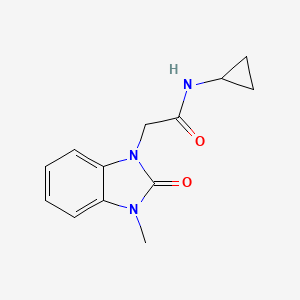
N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide, also known as CTB, is a synthetic compound that has been widely used in scientific research. CTB is a potent and selective inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Mechanism of Action
N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of CK2 activity by N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of protein synthesis. N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide in lab experiments is its high potency and selectivity for CK2 inhibition. N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide is also stable and easy to handle. However, one of the limitations of using N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide is its relatively high cost compared to other CK2 inhibitors.
Future Directions
There are several future directions for the use of N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide in scientific research. One direction is the development of N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide derivatives with improved potency and selectivity for CK2 inhibition. Another direction is the investigation of the potential therapeutic applications of N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide in cancer, neurodegenerative diseases, and infectious diseases. Additionally, the use of N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide as a tool for studying the role of CK2 in various cellular processes is an area of future research.
Synthesis Methods
N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-1-cyclopropylbenzene with sodium azide to form 4-azido-1-cyclopropylbenzene. The azide group is then reduced to the amine group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with 1,2,4-triazole-1-carboxylic acid to form N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide.
Scientific Research Applications
N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide has been used in various scientific research studies, including cancer research, neurodegenerative diseases, and infectious diseases. N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide has also been shown to have neuroprotective effects in animal models of Parkinson's and Alzheimer's diseases. Additionally, N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide has been shown to inhibit the replication of viruses such as hepatitis C virus and human immunodeficiency virus.
properties
IUPAC Name |
N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-12(15-10-3-4-10)9-1-5-11(6-2-9)16-8-13-7-14-16/h1-2,5-8,10H,3-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZWKOOFOUWDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(1,2,4-triazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)



